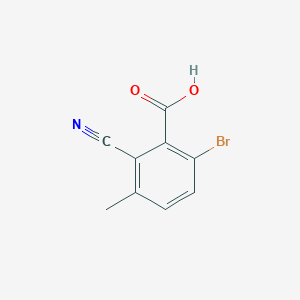

6-Bromo-2-cyano-3-methylbenzoic acid

Description

Properties

IUPAC Name |

6-bromo-2-cyano-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-2-3-7(10)8(9(12)13)6(5)4-11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHXOMGMZCXPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a) Radical Bromination with N-Bromosuccinimide (NBS)

- Reagents : NBS, azobisisobutyronitrile (AIBN), chlorobenzene.

- Conditions : Reflux at 80–100°C for 8–12 hours under nitrogen.

- Mechanism : Free-radical bromination selectively targets the methyl group’s para position due to steric and electronic effects.

- Yield : 75–85% (crude).

b) Electrophilic Bromination with Br₂

- Reagents : Liquid bromine, FeBr₃ catalyst, acetonitrile.

- Conditions : 70–90°C for 4–6 hours.

- Outcome : Produces 6-bromo-3-methylbenzoic acid, which is esterified to protect the carboxylic acid group during subsequent reactions.

Cyanation at Position 2

The cyano group is introduced via nucleophilic substitution or metal-mediated coupling:

a) Sandmeyer-Type Reaction

b) Palladium-Catalyzed Cyanation

- Reagents : Zn(CN)₂, Pd(PPh₃)₄, DMF.

- Conditions : 100–120°C for 12–18 hours.

- Advantage : Higher regioselectivity and reduced side products.

Esterification and Hydrolysis

To avoid side reactions involving the carboxylic acid group:

a) Ester Protection

- Reagents : Ethanol or methanol, H₂SO₄ (catalyst).

- Conditions : Reflux for 3–5 hours.

- Intermediate : Ethyl 6-bromo-3-methylbenzoate.

b) Hydrolysis to Carboxylic Acid

- Reagents : 6M HCl or NaOH.

- Conditions : Reflux for 2–4 hours.

- Purity : >95% after recrystallization (ethyl acetate/hexane).

Industrial-Scale Synthesis

Large-scale production optimizes cost and efficiency:

| Step | Conditions | Equipment | Yield |

|---|---|---|---|

| Bromination | Continuous flow reactor, 90°C | Automated reactor | 82% |

| Cyanation | Pd/C catalyst, fixed-bed reactor | Flow chemistry system | 88% |

| Purification | Crystallization (toluene) | Centrifugal filter | 95% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Radical Bromination | High selectivity | Requires toxic AIBN | 85% |

| Electrophilic Br₂ | Cost-effective | Over-bromination risk | 78% |

| Sandmeyer Cyanation | Scalable | Multi-step workflow | 70% |

| Pd-Catalyzed CN | Mild conditions | Expensive catalysts | 88% |

Key Research Findings

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyanation rates by stabilizing transition states.

- Temperature Control : Bromination above 100°C leads to debromination side reactions.

- Catalyst Recycling : Pd catalysts can be reused up to 5 times without significant activity loss in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyano-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of 6-amino-2-cyano-3-methylbenzoic acid.

Oxidation: Formation of 6-bromo-2-cyano-3-carboxybenzoic acid.

Scientific Research Applications

6-Bromo-2-cyano-3-methylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyano-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in various biochemical pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-bromo-2-cyano-3-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural Isomers and Analogues

Key Differences in Properties and Reactivity

- Acidity: The presence of electron-withdrawing groups (Br, CN) in this compound enhances its acidity compared to analogues like 4-bromo-3-methylbenzoic acid, where only bromine contributes to electron withdrawal .

- Synthetic Utility: Unlike 4-bromo-2-chloro-6-methylbenzoic acid (used in ligand design) , the target compound’s cyano group enables participation in click chemistry or nitrile-to-amide transformations.

Limitations and Knowledge Gaps

- Limited data exist on the biological activity of positional isomers like 5-bromo-4-cyano-2-methylbenzoic acid .

- The safety profile of this compound in large-scale industrial applications remains understudied.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-cyano-3-methylbenzoic acid in laboratory settings?

- Methodology :

- Flow Chemistry : Adapt protocols from analogous brominated benzoic acid syntheses. For example, x-Bromo-2-formylbenzoic acids are synthesized via flow chemistry using isobenzofuran-1(3H)-ones as precursors, avoiding toxic solvents like CCl₄. Optimize reaction parameters (e.g., temperature, residence time) to accommodate the methyl and cyano substituents .

- Alternative Pathways : Consider bromination of pre-functionalized intermediates. For instance, 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4) is a structurally related compound that can guide regioselective bromination strategies .

- Key Considerations :

- Monitor steric hindrance from the methyl group during cyanation.

- Use TLC or HPLC to track intermediate formation.

Q. How can researchers purify and characterize this compound effectively?

- Purification :

- Employ recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences caused by the cyano group.

- Perform column chromatography with silica gel and ethyl acetate/hexane gradients for small-scale purification.

- Characterization :

- X-ray Crystallography : Grow single crystals via slow evaporation and use SHELXL for structure refinement. Note potential challenges in resolving the cyano group due to electron density ambiguities .

- Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT) to confirm functional groups .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

- Analytical Workflow :

Verify Instrument Calibration : Ensure NMR spectrometers are calibrated using standards like TMS.

Check for Impurities : Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference from bromine.

Cross-Validate with Literature : Compare data with structurally similar compounds (e.g., 4-Bromo-2-hydroxybenzaldehyde, CAS 30186-18-6) to identify substituent-specific shifts .

- Example Contradiction : Discrepancies in carbonyl IR stretches may arise from polymorphism. Use variable-temperature IR to assess conformational flexibility .

Q. What strategies are effective for elucidating the reaction mechanisms involving this compound in multi-step syntheses?

- Mechanistic Probes :

- Isotopic Labeling : Introduce ¹³C at the cyano group to track its fate during reactions (e.g., hydrolysis to carboxylic acids).

- Kinetic Studies : Use stopped-flow NMR to monitor intermediates in reactions like Suzuki-Miyaura couplings, where the bromo substituent acts as a leaving group.

- Computational Modeling :

- Employ DFT calculations (e.g., Gaussian) to map energy barriers for bromine displacement reactions. Compare with experimental kinetics to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.